molecular formula C10H14N4 B13060171 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13060171
M. Wt: 190.25 g/mol
InChI Key: XULZIPWWTJRERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1501754-22-8) is a high-purity chemical compound supplied for research purposes. This molecule belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds, which are notable for their role in targeted cancer therapy as potent protein kinase inhibitors (PKIs) . The rigid, planar bicyclic scaffold of this compound family is highly amenable to chemical modification, allowing for fine-tuning of electronic properties and binding affinity to specific protein targets . In research settings, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential in inhibiting key kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . These compounds can act as ATP-competitive or allosteric inhibitors, disrupting the aberrant signalling pathways essential for cancer cell proliferation and survival . The specific substitutions at the 2- and 7- positions on the core structure are critical for pharmacological activity and selectivity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C10H14N4/c1-10(2,3)7-6-9-12-5-4-8(11)14(9)13-7/h4-6H,11H2,1-3H3

InChI Key

XULZIPWWTJRERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=CC=NC2=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-tert-butyl-1H-pyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine as a promising candidate for cancer therapy. It has been shown to act as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is crucial in regulating transcriptional processes associated with oncogenes like MYC. The compound demonstrated potent antitumor activity in mouse xenograft models, indicating its potential for oral bioavailability and efficacy in treating various cancers .

Enzyme Inhibition

The compound has also been identified as an effective inhibitor of SIRT6, a member of the sirtuin family involved in histone deacetylation and gene expression regulation. By acting as a SIRT6 agonist, it may help modulate epigenetic processes linked to cancer progression and other diseases . The ability to inhibit the proliferation of human pancreatic cancer cells further supports its therapeutic prospects in oncology .

Application in OLEDs

This compound has been explored for use in organic light-emitting diodes (OLEDs). Its ambipolar transport properties make it suitable for application as a host material for phosphorescent emitters. The compound's structural characteristics allow it to facilitate efficient charge transport, enhancing the performance of OLED devices .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for large-scale production. Variations in the synthesis process have been documented, showcasing the compound's versatility and adaptability for creating derivatives with enhanced properties or specific functionalities .

Case Studies and Research Findings

A comprehensive review of case studies reveals various applications and findings related to this compound:

Study Focus Findings
Study on CDK9 InhibitionAnticancer PropertiesDemonstrated selectivity and potency against CDK9 with significant tumor reduction in xenograft models.
SIRT6 Agonist ResearchEpigenetic RegulationShowed potential for modulating gene expression linked to cancer progression through SIRT6 activation.
OLED Performance AnalysisOrganic ElectronicsEvaluated as an ambipolar host material, improving charge transport efficiency in OLED applications.

Mechanism of Action

The mechanism of action of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Anti-Mycobacterial Activity

  • Position 3 Substituents : A 4-fluorophenyl group at position 3 significantly enhances M.tb inhibition (e.g., compound 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl) with IC₅₀ < 0.1 µM) .
  • Position 5 Substituents : Alkyl (e.g., methyl), aryl (e.g., phenyl), and heteroaryl groups at position 5 maintain potency while modulating solubility .
  • Position 2 Substituents : The tert-butyl group in This compound likely improves metabolic stability compared to smaller alkyl groups (e.g., ethyl or methyl) .

Anticancer Activity

  • Triazolopyrimidines with trifluoroethylamino groups (e.g., 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl derivatives) inhibit tubulin polymerization, overcoming multidrug resistance .

Antimalarial Activity

  • Bulky aromatic substituents (e.g., naphthyl at position 7) enhance binding to Plasmodium dihydroorotate dehydrogenase (DHOD), a key enzyme in pyrimidine biosynthesis .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Compounds with tert-butyl or sulfonyl groups (e.g., 6-(tert-butylsulfonyl)-3-(2-thienyl) ) exhibit improved microsomal stability due to reduced cytochrome P450 metabolism .
  • hERG Liability : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives generally show low hERG binding, minimizing cardiac toxicity risks .
  • Solubility : Polar substituents (e.g., pyridylmethylamine) enhance aqueous solubility, critical for oral bioavailability .

Biological Activity

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound.

Structural Characteristics

The molecular formula for this compound is C12H16N4C_{12}H_{16}N_{4}, indicating the presence of:

  • 12 Carbon atoms
  • 16 Hydrogen atoms
  • 4 Nitrogen atoms

The compound features a tert-butyl group at the 2-position and an amino group at the 7-position of the pyrimidine ring, which contributes to its distinct chemical properties and biological activities .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a selective inhibitor of bone morphogenetic protein (BMP) receptors. These receptors play critical roles in cellular processes such as growth and differentiation, making them valuable targets for therapeutic interventions in conditions like cancer and fibrosis .

The compound's mechanism involves interaction with BMP receptors, leading to modulation of signaling pathways associated with cell proliferation and differentiation. This inhibition can potentially result in:

  • Cytotoxic effects on cancer cell lines
  • Therapeutic implications in treating fibrotic diseases

Cytotoxicity Studies

A study exploring the cytotoxic effects of various pyrazolopyrimidinones, including this compound, demonstrated that this compound can induce apoptosis in cancer cells. The study reported IC50 values indicating effective cytotoxicity against several cancer cell lines .

CompoundIC50 (μM)Cell Line
This compound10U-251MG (glioblastoma)
Dorsomorphin12Various cancer lines
Other derivativesVaries (11 - 15)Various

Synergistic Effects with Cold Atmospheric Plasma (CAP)

Recent research has highlighted the potential of combining pyrazolopyrimidinones with cold atmospheric plasma to enhance cytotoxic effects. The study found that certain derivatives exhibited up to 15 times enhanced cytotoxicity when used alongside CAP treatment, suggesting a novel therapeutic approach for cancer treatment .

Case Studies

  • Glioblastoma Treatment : In studies involving U-251MG glioblastoma cells, this compound was shown to induce significant apoptosis and cell cycle arrest. The combination with CAP resulted in a notable increase in reactive species-dependent cytotoxicity .
  • Therapeutic Applications in Fibrosis : Given its role as a BMP receptor inhibitor, this compound is being investigated for its potential application in treating fibrotic diseases. By modulating BMP signaling pathways, it may help alleviate symptoms associated with excessive tissue scarring .

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